Cas no 873423-07-5 (1-Oxaspiro[4.4]non-3-en-2-one,4-hydroxy-3-[4-(hydroxymethyl)-2,6-dimethylphenyl]-)

1-Oxaspiro[4.4]non-3-en-2-one,4-hydroxy-3-[4-(hydroxymethyl)-2,6-dimethylphenyl]- structure
873423-07-5 structure
Product name:1-Oxaspiro[4.4]non-3-en-2-one,4-hydroxy-3-[4-(hydroxymethyl)-2,6-dimethylphenyl]-
CAS No:873423-07-5
MF:C17H20O4
Molecular Weight:288.338305473328
CID:1878697
PubChem ID:109374198

1-Oxaspiro[4.4]non-3-en-2-one,4-hydroxy-3-[4-(hydroxymethyl)-2,6-dimethylphenyl]- 化学的及び物理的性質

名前と識別子

    • 1-Oxaspiro[4.4]non-3-en-2-one,4-hydroxy-3-[4-(hydroxymethyl)-2,6-dimethylphenyl]-
    • 4-hydroxy-3-[4-(hydroxymethyl)-2,6-dimethylphenyl]-1-oxaspiro[4.4]non-3-en-2-one
    • 1-Oxaspiro(4.4)non-3-en-2-one, 4-hydroxy-3-(4-(hydroxymethyl)-2,6-dimethylphenyl)-
    • 16M745UVXV
    • UNII-16M745UVXV
    • Q27251831
    • 4-Hydroxy-3-(4-(hydroxymethyl)-2,6-dimethylphenyl)-1-oxaspiro(4.4)non-3-en-2-one
    • Spiromesifen-alcohol-4-hydroxymethyl
    • 873423-07-5
    • インチ: InChI=1S/C17H20O4/c1-10-7-12(9-18)8-11(2)13(10)14-15(19)17(21-16(14)20)5-3-4-6-17/h7-8,18-19H,3-6,9H2,1-2H3
    • InChIKey: VNFLRKJAPAQOKF-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC(=C1C2=C(C3(CCCC3)OC2=O)O)C)CO

計算された属性

  • 精确分子量: 288.13615911Da
  • 同位素质量: 288.13615911Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 449
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 66.8Ų

1-Oxaspiro[4.4]non-3-en-2-one,4-hydroxy-3-[4-(hydroxymethyl)-2,6-dimethylphenyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Biosynth
YJB42307-50 mg
Spiromesifen-alcohol-4-hydroxymethyl
873423-07-5
50mg
$1,272.00 2022-12-28
Biosynth
YJB42307-5 mg
Spiromesifen-alcohol-4-hydroxymethyl
873423-07-5
5mg
$265.00 2022-12-28
Biosynth
YJB42307-25 mg
Spiromesifen-alcohol-4-hydroxymethyl
873423-07-5
25mg
$795.00 2022-12-28
Biosynth
YJB42307-10 mg
Spiromesifen-alcohol-4-hydroxymethyl
873423-07-5
10mg
$424.00 2022-12-28
Biosynth
YJB42307-100 mg
Spiromesifen-alcohol-4-hydroxymethyl
873423-07-5
100MG
$2,035.00 2022-12-28

1-Oxaspiro[4.4]non-3-en-2-one,4-hydroxy-3-[4-(hydroxymethyl)-2,6-dimethylphenyl]- 関連文献

1-Oxaspiro[4.4]non-3-en-2-one,4-hydroxy-3-[4-(hydroxymethyl)-2,6-dimethylphenyl]-に関する追加情報

Introduction to 1-Oxaspiro[4.4]non-3-en-2-one,4-hydroxy-3-[4-(hydroxymethyl)-2,6-dimethylphenyl] and Its Significance in Modern Chemical Biology

The compound with the CAS number 873423-07-5, identified as 1-Oxaspiro[4.4]non-3-en-2-one,4-hydroxy-3-[4-(hydroxymethyl)-2,6-dimethylphenyl], represents a fascinating molecule in the realm of chemical biology. This spirocyclic oxo derivative has garnered attention due to its unique structural features and potential biological activities. The spirocyclic framework, characterized by a central oxygen atom linking two rings, introduces rigidity and specific spatial orientation that can influence its interactions with biological targets.

In recent years, there has been a growing interest in spirocyclic compounds due to their ability to mimic natural products and exhibit enhanced binding affinity. The presence of both hydroxyl and hydroxymethyl groups in the structure of 1-Oxaspiro[4.4]non-3-en-2-one,4-hydroxy-3-[4-(hydroxymethyl)-2,6-dimethylphenyl] suggests potential hydrogen bonding capabilities, which are crucial for molecular recognition processes. These features make it an attractive candidate for further exploration in drug discovery and medicinal chemistry.

One of the most compelling aspects of this compound is its structural complexity, which can be leveraged to develop novel therapeutic agents. The spirocyclic core provides a stable scaffold that can be modified to enhance pharmacological properties such as solubility, bioavailability, and metabolic stability. Additionally, the hydroxymethyl group at the 3-position offers a versatile handle for chemical modifications, enabling the synthesis of derivatives with tailored biological activities.

Recent studies have highlighted the importance of spirocyclic compounds in modulating biological pathways. For instance, similar scaffolds have been reported to exhibit inhibitory effects on various enzymes and receptors involved in inflammation and cancer. The 1-Oxaspiro[4.4]non-3-en-2-one,4-hydroxy-3-[4-(hydroxymethyl)-2,6-dimethylphenyl] molecule may similarly interact with key targets by exploiting its unique structural motifs.

The hydroxyl group at the 4-position further enhances the compound's potential as a bioactive molecule. Hydroxyl groups are well-known for their role in hydrogen bonding interactions, which are critical for binding affinity and selectivity. This feature could be particularly useful in designing molecules that interact with protein targets or nucleic acids. Moreover, the presence of two aromatic rings (the phenyl ring substituted with hydroxymethyl groups) suggests possible π-stacking interactions, which can contribute to the stability of protein-ligand complexes.

From a synthetic chemistry perspective, the synthesis of 1-Oxaspiro[4.4]non-3-en-2-one,4-hydroxy-3-[4-(hydroxymethyl)-2,6-dimethylphenyl] presents an intriguing challenge due to its complex architecture. However, advances in organic synthesis have made it feasible to construct such molecules with increasing efficiency. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been instrumental in developing methodologies for constructing spirocyclic frameworks.

The potential applications of this compound extend beyond traditional drug discovery. Its unique structural features make it a valuable tool for studying molecular recognition processes and developing new analytical methods. For example, it could be used as a probe to investigate enzyme-substrate interactions or as a ligand in coordination chemistry studies.

In conclusion,1-Oxaspiro[4.4]non-3-en-2-one,4-hydroxy-3-[4-(hydroxymethyl)-2,6-dimethylphenyl] (CAS no. 873423-07-5) represents a promising candidate for further exploration in chemical biology and drug discovery. Its structural complexity and functional groups offer numerous possibilities for developing novel therapeutic agents with enhanced biological activities. As research continues to uncover new applications for spirocyclic compounds,this molecule is poised to play a significant role in advancing our understanding of molecular interactions and developing innovative treatments for various diseases.

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